molecular formula C26H26ClNO7 B14626239 Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester CAS No. 57846-34-1

Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester

Cat. No.: B14626239
CAS No.: 57846-34-1
M. Wt: 499.9 g/mol
InChI Key: HLEVUODDKUBNNF-UHFFFAOYSA-N
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Description

Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). It exhibits potent anti-inflammatory and antipyretic activities, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester involves several steps. One common method includes the reaction of 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base such as triethylamine to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its anti-inflammatory and antipyretic properties, it is investigated for potential use in treating inflammatory diseases and conditions.

    Industry: It is used in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include COX-1 and COX-2 enzymes, and it affects the arachidonic acid pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, diethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may enhance its bioavailability and therapeutic efficacy compared to other similar compounds .

Properties

CAS No.

57846-34-1

Molecular Formula

C26H26ClNO7

Molecular Weight

499.9 g/mol

IUPAC Name

diethyl 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]propanedioate

InChI

InChI=1S/C26H26ClNO7/c1-5-34-25(31)23(26(32)35-6-2)22(29)14-19-15(3)28(21-12-11-18(33-4)13-20(19)21)24(30)16-7-9-17(27)10-8-16/h7-13,23H,5-6,14H2,1-4H3

InChI Key

HLEVUODDKUBNNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)C(=O)OCC

Origin of Product

United States

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